2-(4-bromophenoxy)-N-[1-(butan-2-yl)-1H-pyrazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-[1-(butan-2-yl)-1H-pyrazol-5-yl]acetamide is an organic compound that features a bromophenoxy group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[1-(butan-2-yl)-1H-pyrazol-5-yl]acetamide typically involves the reaction of 4-bromophenol with an appropriate acylating agent to form the bromophenoxy intermediate. This intermediate is then reacted with a pyrazole derivative under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[1-(butan-2-yl)-1H-pyrazol-5-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding a phenoxy derivative.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or hydroxylamine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce amino or hydroxyl derivatives.
Scientific Research Applications
2-(4-bromophenoxy)-N-[1-(butan-2-yl)-1H-pyrazol-5-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[1-(butan-2-yl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the pyrazolyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[1-(butan-2-yl)-1H-pyrazol-5-yl]acetamide
- 2-(4-fluorophenoxy)-N-[1-(butan-2-yl)-1H-pyrazol-5-yl]acetamide
- 2-(4-methylphenoxy)-N-[1-(butan-2-yl)-1H-pyrazol-5-yl]acetamide
Uniqueness
2-(4-bromophenoxy)-N-[1-(butan-2-yl)-1H-pyrazol-5-yl]acetamide is unique due to the presence of the bromine atom, which can enhance its reactivity and interaction with biological targets compared to its chloro, fluoro, or methyl analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C15H18BrN3O2 |
---|---|
Molecular Weight |
352.23 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-(2-butan-2-ylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C15H18BrN3O2/c1-3-11(2)19-14(8-9-17-19)18-15(20)10-21-13-6-4-12(16)5-7-13/h4-9,11H,3,10H2,1-2H3,(H,18,20) |
InChI Key |
CNPKRGFWCZKKTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)NC(=O)COC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.